molecular formula C22H23N3O3S B11463493 7-[4-methoxy-3-(propan-2-yloxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

7-[4-methoxy-3-(propan-2-yloxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11463493
M. Wt: 409.5 g/mol
InChI Key: DVZOXZSTJSRUON-UHFFFAOYSA-N
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Description

The compound 7-[4-methoxy-3-(propan-2-yloxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a thiazolo[4,5-b]pyridine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-methoxy-3-(propan-2-yloxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves multi-step organic reactions. The starting materials often include substituted anilines, thiazoles, and pyridines. Key steps in the synthesis may involve:

    Nucleophilic substitution: reactions to introduce the phenylamino group.

    Cyclization: reactions to form the thiazolo[4,5-b]pyridine core.

    Etherification: to attach the propan-2-yloxy group.

    Methoxylation: to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

7-[4-methoxy-3-(propan-2-yloxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonates can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

7-[4-methoxy-3-(propan-2-yloxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-[4-methoxy-3-(propan-2-yloxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: on enzymes, inhibiting or modulating their activity.

    Interacting with receptors: on cell surfaces, triggering or blocking signaling pathways.

    Modulating gene expression: by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

7-[4-methoxy-3-(propan-2-yloxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: can be compared with other compounds that have similar structures or biological activities:

    Thiazolo[4,5-b]pyridines: These compounds share the same core structure and may have similar biological activities.

    Phenylamino derivatives: Compounds with phenylamino groups often exhibit significant biological activity.

    Methoxy-substituted compounds: The presence of methoxy groups can influence the compound’s solubility, stability, and biological activity.

List of Similar Compounds

  • 7-[4-methoxyphenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
  • 7-[4-methoxy-3-(ethoxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
  • 7-[4-methoxy-3-(propan-2-yloxy)phenyl]-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

These similar compounds highlight the versatility and potential of the thiazolo[4,5-b]pyridine core structure in developing new molecules with diverse applications.

Properties

Molecular Formula

C22H23N3O3S

Molecular Weight

409.5 g/mol

IUPAC Name

2-anilino-7-(4-methoxy-3-propan-2-yloxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C22H23N3O3S/c1-13(2)28-18-11-14(9-10-17(18)27-3)16-12-19(26)24-21-20(16)29-22(25-21)23-15-7-5-4-6-8-15/h4-11,13,16H,12H2,1-3H3,(H,23,25)(H,24,26)

InChI Key

DVZOXZSTJSRUON-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC(=N3)NC4=CC=CC=C4)OC

Origin of Product

United States

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